2-benzamido-N-(4-nitrophenyl)benzamide
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Overview
Description
2-Benzamido-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H10N2O3. It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-nitroaniline in the presence of a suitable solvent such as dry tetrahydrofuran (THF). The reaction is carried out under a nitrogen atmosphere at reflux temperature for several hours . The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification methods to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents, and sometimes elevated temperatures.
Major Products Formed
Reduction: The major product is 2-benzamido-N-(4-aminophenyl)benzamide.
Substitution: The products depend on the nucleophile used; for example, using an amine can yield 2-benzamido-N-(4-aminophenyl)benzamide derivatives.
Scientific Research Applications
2-Benzamido-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(4-nitrophenyl)benzamide and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)benzamide
- 4-nitrobenzanilide
- N-benzoyl-p-nitroaniline
Uniqueness
2-Benzamido-N-(4-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzamido-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(25)21-15-10-12-16(13-11-15)23(26)27/h1-13H,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZDRTUZGQKYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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